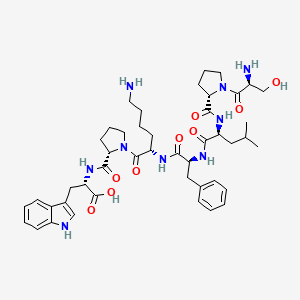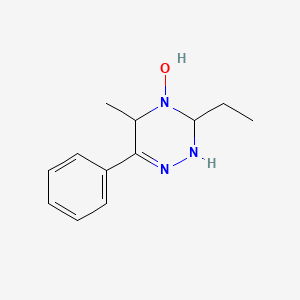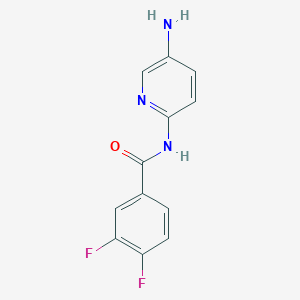![molecular formula C15H12O3 B14208278 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde CAS No. 825633-05-4](/img/structure/B14208278.png)
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is a complex organic compound belonging to the naphthofuran family Naphthofurans are heterocyclic compounds that contain a fused furan ring and naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde typically involves the cyclization of naphthoxy ketones. One common method is the cyclodehydration of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely involves similar cyclization reactions on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthofuran derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde involves interactions with various molecular targets and pathways. For example, naphthofuran derivatives have been shown to inhibit enzymes like hepatocyte nuclear factor 4 alpha (HNF4α) and nicotinic acetylcholine receptors (nAChR) . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Formyl-5-ethoxymethylfuran: Another furan derivative with similar structural features.
5-Hydroxymethyl-2-furancarboxylic acid: A related compound with a hydroxyl group and carboxylic acid functionality.
Uniqueness
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both hydroxyl and aldehyde functional groups
Propiedades
Número CAS |
825633-05-4 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2-ethyl-5-hydroxybenzo[g][1]benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C15H12O3/c1-2-14-12(8-16)11-7-13(17)9-5-3-4-6-10(9)15(11)18-14/h3-8,17H,2H2,1H3 |
Clave InChI |
DRCVIMRWHQKPCS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)



![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)
